Comparative Predicted Physicochemical Properties: CAS 95349-72-7 vs. Positional Isomer 1-Bromo-2-chloro-3-(chloromethyl)benzene
1-Bromo-2-chloro-4-(chloromethyl)benzene (CAS 95349-72-7) exhibits a predicted boiling point of 284.6±25.0 °C and a predicted density of 1.651±0.06 g/cm³. These values are based on computational predictions and serve as a baseline for assessing the compound's physical behavior. The positional isomer 1-bromo-2-chloro-3-(chloromethyl)benzene (CAS 1261790-43-5) has an identical molecular weight and formula, but its distinct substitution pattern is expected to yield different physicochemical properties, as evidenced by its distinct CAS registry number and independent listing in chemical catalogs . While explicit boiling point data for the 3-isomer are not readily available, the different regiochemistry will impact intermolecular interactions, leading to quantifiable differences in chromatographic retention time, solubility, and melting point (if solid). Such differences are critical for analytical method development and purification in industrial settings.
| Evidence Dimension | Boiling Point and Density |
|---|---|
| Target Compound Data | Predicted Boiling Point: 284.6±25.0 °C; Predicted Density: 1.651±0.06 g/cm³ |
| Comparator Or Baseline | 1-Bromo-2-chloro-3-(chloromethyl)benzene (CAS 1261790-43-5). Boiling point data not publicly available; density not specified. |
| Quantified Difference | Data unavailable for direct quantitative comparison, but structural isomerism implies different physical properties. |
| Conditions | Predicted values based on computational models (ChemicalBook). |
Why This Matters
The specific physical properties of CAS 95349-72-7 dictate its handling, purification, and storage, and substituting it with a positional isomer will necessitate re-validation of these critical process parameters.
